5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol 5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol
Brand Name: Vulcanchem
CAS No.: 850750-88-8
VCID: VC4198148
InChI: InChI=1S/C24H19FN2O4/c1-29-17-6-8-18(9-7-17)31-23-13-26-15-27-24(23)20-11-10-19(12-22(20)28)30-14-16-4-2-3-5-21(16)25/h2-13,15,28H,14H2,1H3
SMILES: COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O
Molecular Formula: C24H19FN2O4
Molecular Weight: 418.424

5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol

CAS No.: 850750-88-8

Cat. No.: VC4198148

Molecular Formula: C24H19FN2O4

Molecular Weight: 418.424

* For research use only. Not for human or veterinary use.

5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol - 850750-88-8

Specification

CAS No. 850750-88-8
Molecular Formula C24H19FN2O4
Molecular Weight 418.424
IUPAC Name 5-[(2-fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol
Standard InChI InChI=1S/C24H19FN2O4/c1-29-17-6-8-18(9-7-17)31-23-13-26-15-27-24(23)20-11-10-19(12-22(20)28)30-14-16-4-2-3-5-21(16)25/h2-13,15,28H,14H2,1H3
Standard InChI Key GXOCBOFQXZSRTD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O

Introduction

5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound featuring a pyrimidine ring, a phenol backbone, and various aromatic substituents. This compound is notable for its potential applications in medicinal chemistry due to its intricate structure, which includes a 4-methoxyphenoxy group and a fluorophenyl methoxy group. These structural elements suggest a range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.

Synthesis

The synthesis of 5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of the pyrimidine ring and the attachment of the 4-methoxyphenoxy and fluorophenyl methoxy groups. Protective group strategies are often necessary to prevent unwanted side reactions during synthesis. The choice of solvents, reaction temperatures, and times is crucial for achieving high yields and purity of the final product.

Biological Activities and Potential Applications

Pyrimidine derivatives, such as 5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol, are known for their diverse biological activities. These compounds can act as inhibitors or activators of various enzymes and receptors, potentially leading to therapeutic effects in diseases such as cancer and inflammation. The presence of a fluorine atom and a methoxy group may enhance the compound's ability to interact with biological targets, thereby modulating signaling pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator